molecular formula C7H12N2O B8727224 Acetamide, N,N-diethyl-2-isocyano-

Acetamide, N,N-diethyl-2-isocyano-

Cat. No. B8727224
M. Wt: 140.18 g/mol
InChI Key: RDDKVVZMCIPCBV-UHFFFAOYSA-N
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Patent
US08927589B2

Procedure details

Prepared in accordance with Method B with methyl isocyanoacetate (2.50 g, 25.29 mmol) and diethylamine (1.96 mL, 37.94 mmol). The reaction mixture was stirred 5 h at 50° C. and concentrated. The residue was dissolved in dichloromethane (50 mL) and the organic layer was washed with 10% aqueous citric acid (2×25 mL), dried over MgSO4, filtered and evaporated. N,N-Diethyl-2-isocyanoacetamide SLA 07184A was obtained (1.213 g, 34% yield) as a brown oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.96 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:3][C:4]([O:6]C)=O)#[C-:2].[CH2:8]([NH:10][CH2:11][CH3:12])[CH3:9]>>[CH2:8]([N:10]([CH2:11][CH3:12])[C:4](=[O:6])[CH2:3][N+:1]#[C-:2])[CH3:9]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
[N+](#[C-])CC(=O)OC
Name
Quantity
1.96 mL
Type
reactant
Smiles
C(C)NCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 5 h at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane (50 mL)
WASH
Type
WASH
Details
the organic layer was washed with 10% aqueous citric acid (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)N(C(C[N+]#[C-])=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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